Regioisomeric Identity Confirmation: 4-Position vs. 5-Position Stannyl Substitution
The target compound bears the tributylstannyl group exclusively at the pyridine 4-position (C4). In contrast, 2-methoxy-5-(tributylstannyl)pyridine (CAS 164014-93-1) bears the stannyl group at the 5-position, and 2-methoxy-6-(tributylstannyl)pyridine bears it at the 6-position [1]. These positional isomers are chemically distinct entities that yield different regioisomeric products in Stille coupling, with no interconversion possible under standard reaction conditions [2].
| Evidence Dimension | Stannyl substitution position on pyridine ring |
|---|---|
| Target Compound Data | Position 4 (C4) |
| Comparator Or Baseline | Position 5 (C5, CAS 164014-93-1) / Position 6 (C6) / Position 3 (C3) / Position 2 (C2) |
| Quantified Difference | Non-interchangeable regioisomers |
| Conditions | Structural analysis via IUPAC nomenclature and SMILES |
Why This Matters
This confirms that procurement of this specific CAS number (1204580-72-2) is mandatory when synthetic routes require 4-position functionalization; alternative regioisomers will produce different coupling products.
- [1] PubChem. 2-Methoxy-5-(tributylstannyl)pyridine, CID 2763164. View Source
- [2] Gronowitz S, et al. The effect of some additives on the Stille Pd0-catalyzed cross-coupling reaction. J Organomet Chem. 1993. View Source
